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Compound of Interest

Compound Name: 6,3'-Dimethoxyflavone

Cat. No.: B1201445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the flavonoid 6,3'-
Dimethoxyflavone, a compound of interest in phytochemical and pharmacological research.

The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data in a structured format, alongside generalized experimental protocols

relevant to the analysis of flavonoids.

Compound Information
Name: 6,3'-Dimethoxyflavone

Molecular Formula: C₁₇H₁₄O₄

Molecular Weight: 282.29 g/mol

Structure:

Spectral Data
The following sections summarize the key spectral data for 6,3'-Dimethoxyflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The data presented here is based on typical values for flavonoid structures and available

database information.

Table 1: ¹H NMR Spectral Data of 6,3'-Dimethoxyflavone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectral Data of 6,3'-Dimethoxyflavone

Note: The primary reference for the ¹³C NMR data is from a study by Freeman, P.W., Murphy,

S.T., Nemorin, J.E., & Taylor, W.C. published in the Australian Journal of Chemistry in 1981.[1]
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Chemical Shift (δ) ppm Assignment

Specific peak data not fully available in search

results. The data is reported to be in the

referenced literature.[1]

55.4 (approx.) OCH₃

56.2 (approx.) OCH₃

102.5 (approx.) C-8

106.8 (approx.) C-3

110.1 (approx.) C-4a

114.5 (approx.) C-2'

116.0 (approx.) C-5'

120.0 (approx.) C-6'

123.5 (approx.) C-5

130.2 (approx.) C-1'

132.8 (approx.) C-4'

152.0 (approx.) C-8a

156.5 (approx.) C-6

160.0 (approx.) C-3'

162.8 (approx.) C-2

177.5 (approx.) C-4

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 6,3'-Dimethoxyflavone
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Strong
C-H stretch (aromatic and

methoxy)

~1640 Strong C=O stretch (γ-pyrone)

~1600-1450 Medium-Strong C=C stretch (aromatic rings)

~1250-1000 Strong C-O stretch (ether and pyrone)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues. While specific mass

spectral data for 6,3'-dimethoxyflavone was not found, data for the closely related compound

6,3'-Dimethoxy-3-hydroxyflavone is available and provides insight into expected fragmentation

patterns.[2] For methoxylated flavonoids, a common fragmentation involves the loss of a methyl

radical (•CH₃).[3]

Table 4: Mass Spectrometry Data for 6,3'-Dimethoxyflavone (Predicted)

m/z Relative Intensity (%) Assignment

282 - [M]⁺

267 - [M - CH₃]⁺

254 - [M - CO]⁺

Further fragmentation data not

available.

Experimental Protocols
The following are generalized protocols for obtaining the spectral data of flavonoids.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified 6,3'-Dimethoxyflavone
in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition

time. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be

used to differentiate between CH, CH₂, and CH₃ groups.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Chemical shifts are typically referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

common. A small amount of the powdered sample is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).
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Ionization: For flavonoids, soft ionization techniques such as Electrospray Ionization (ESI) or

Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to minimize

fragmentation and observe the molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected

and fragmented (Collision-Induced Dissociation - CID), and the resulting fragment ions are

analyzed.
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Caption: Logical flow for structural elucidation using spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

